2-Octadecanone, 18-(1,3-benzodioxol-5-yl)-
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Overview
Description
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- is a chemical compound known for its unique structure, which includes a long aliphatic chain and a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- typically involves the reaction of octadecanone with a benzodioxole derivative under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
2-Octadecanone: Lacks the benzodioxole moiety, resulting in different chemical and biological properties.
1,3-Benzodioxole: A simpler structure without the long aliphatic chain, leading to different applications and reactivity.
Other Benzodioxole Derivatives: Compounds with similar structures but different substituents, affecting their properties and uses
Uniqueness
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- is unique due to its combination of a long aliphatic chain and a benzodioxole moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
828263-12-3 |
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Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
18-(1,3-benzodioxol-5-yl)octadecan-2-one |
InChI |
InChI=1S/C25H40O3/c1-22(26)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-23-18-19-24-25(20-23)28-21-27-24/h18-20H,2-17,21H2,1H3 |
InChI Key |
SVTYLQARFHCNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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